
4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro- is a heterocyclic compound that features a pyrimidinone core substituted with a 4-bromophenylmethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro- typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrimidinone precursor with a 4-bromobenzyl halide in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The aromatic ring can engage in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the bromophenyl group can facilitate interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 2-((4-chlorophenyl)methyl)-5-fluoro-
- 4(1H)-Pyrimidinone, 2-((4-methylphenyl)methyl)-5-fluoro-
- 4(1H)-Pyrimidinone, 2-((4-iodophenyl)methyl)-5-fluoro-
Uniqueness
4(1H)-Pyrimidinone, 2-((4-bromophenyl)methyl)-5-fluoro- is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the fluorine atom enhances the compound’s stability and lipophilicity.
Properties
CAS No. |
132901-23-6 |
|---|---|
Molecular Formula |
C11H8BrFN2O |
Molecular Weight |
283.10 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methyl]-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8BrFN2O/c12-8-3-1-7(2-4-8)5-10-14-6-9(13)11(16)15-10/h1-4,6H,5H2,(H,14,15,16) |
InChI Key |
BORSFNUAOAYPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=C(C(=O)N2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


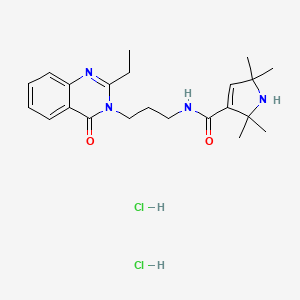
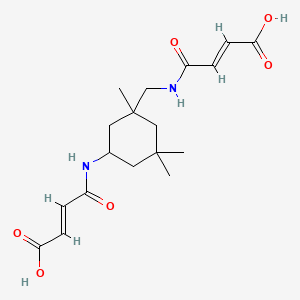
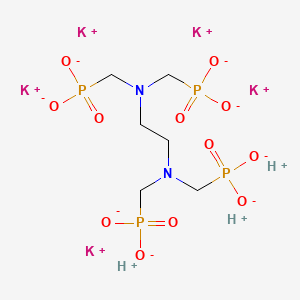

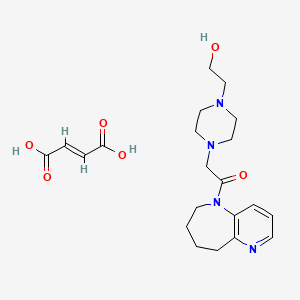

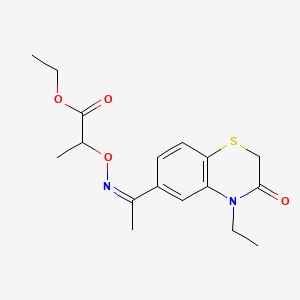
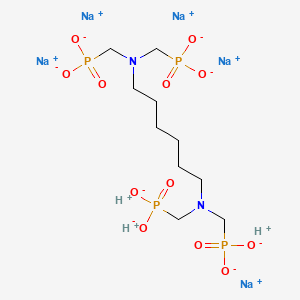

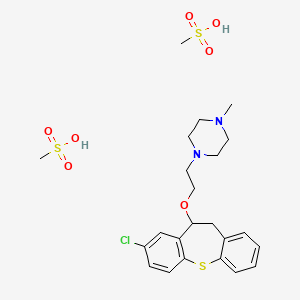

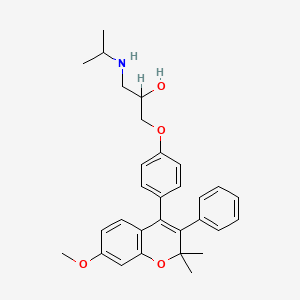
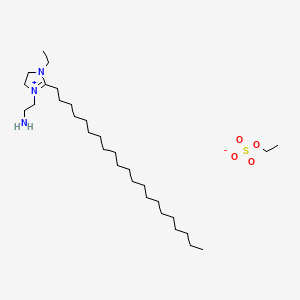
![1-[1-(Isobutoxy)ethoxy]-3-methylbutane](/img/structure/B15182974.png)
